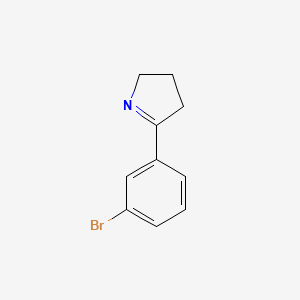

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole” were not found, similar compounds have been synthesized through various methods. For instance, a study described the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs in three steps, starting from substituted anilines .Scientific Research Applications

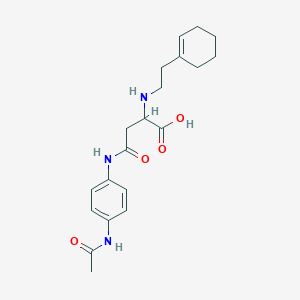

- Synthesis and Characterization : The compound was synthesized in three steps from substituted anilines and characterized using spectroscopic techniques .

- Anticancer Screening : It was tested against 58 cancer cell lines using the National Cancer Institute (NCI US) protocol. Notably, it demonstrated significant anticancer activity against certain cancer cell lines. For instance, the CNS cancer cell line SNB-75 showed a percent growth inhibition (PGI) of 41.25% when exposed to this compound .

- Promising Compound : Compound 4e exhibited remarkable sensitivity against SNB-75, making it a potential candidate for further investigation .

Heterocyclic Chemistry:

- Building Block : Researchers have used 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and unique structural features make it valuable in designing novel molecules .

Organic Synthesis:

- Functional Group Introduction : The bromophenyl group in this compound can serve as a versatile functional group for further derivatization. Chemists can exploit this reactivity to create diverse organic molecules for various applications .

Medicinal Chemistry:

- Drug Design : The 3,4-dihydro-2H-pyrrole scaffold is of interest in drug design due to its potential for bioactivity. Researchers explore modifications of this core structure to develop new pharmaceutical agents .

Toxicity Prediction and ADME Studies:

- Safety Assessment : Researchers evaluate the compound’s toxicity using in silico methods. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development .

properties

IUPAC Name |

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWKPAZUDJORHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)

![Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate](/img/structure/B2758186.png)